AChE Inhibition Comparable to Galantamine
In a direct in vitro comparative study by Schott et al. (2006), the 6-methoxy-carbolinium salt 4c demonstrated inhibitory activity against electric eel AChE that reached levels comparable to the clinically approved Alzheimer's drug galantamine [1]. While the referenced '6-methoxy-harmanium salt 4c' is a quaternary analog rather than the free base, this data establishes that the 6-methoxy substitution pattern on the β-carboline scaffold is compatible with potent cholinesterase inhibition, a property not universally shared across all methylation states of the scaffold.
| Evidence Dimension | AChE Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (for 6-methoxy-harmanium salt 4c, the methylated analog of the target compound class) |
| Comparator Or Baseline | Galantamine IC50 = 0.6 μM |
| Quantified Difference | 1.33-fold difference; comparable inhibitory activity level |
| Conditions | In vitro AChE inhibition assay using electric eel AChE; pIC50 values reported with SEM in Schott et al., Bioorg. Med. Chem. Lett. 16 (2006) 5840–5843. |
Why This Matters
This positions the 6-methoxy-β-carboline scaffold as a viable starting point for AChE inhibitor development, achieving potency approaching that of a market-approved drug, which is critical for selecting compound libraries for Alzheimer's disease research programs.
- [1] Y. Schott, M. Decker, H. Rommelspacher, J. Lehmann, Bioorg. Med. Chem. Lett., 2006, 16, 5840–5843. 6-Hydroxy- and 6-methoxy-beta-carbolines as acetyl- and butyrylcholinesterase inhibitors. View Source
